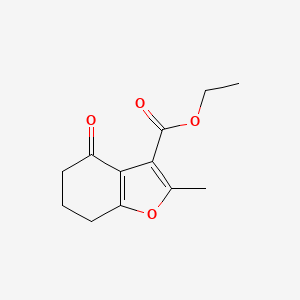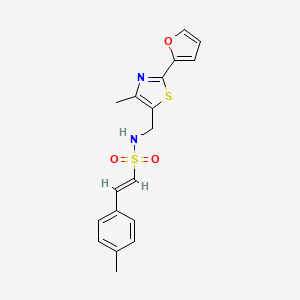
3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of propargylamine with a suitable thiomorpholine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the propargylamine, followed by nucleophilic substitution with a thiomorpholine derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the propargyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, and other peroxides.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted thiomorpholine derivatives.
科学的研究の応用
3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors due to its ability to form covalent bonds with nucleophilic sites. The propargyl group is particularly reactive and can participate in click chemistry reactions, making it a valuable tool in bioconjugation and drug design.
類似化合物との比較
Similar Compounds
- 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one
- (3E,7E,11E)-3,7,10,10-Tetramethyl-1-(prop-2-yn-1-yl)-1-azacyclododeca-3,7,11-trien-2-one
Uniqueness
3-Methyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione is unique due to its thiomorpholine core, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring structure allows for diverse reactivity and potential interactions with biological targets, setting it apart from other similar compounds.
特性
IUPAC Name |
3-methyl-4-prop-2-ynyl-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-3-4-9-5-6-12(10,11)7-8(9)2/h1,8H,4-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGNEMLNRVRRIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CCN1CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7,7-Difluorospiro[3.5]nonane-2-sulfonyl chloride](/img/structure/B2387340.png)

![2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2387343.png)
amine hydrochloride](/img/structure/B2387344.png)

![N-mesityl-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2387350.png)
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzamide](/img/structure/B2387353.png)

![8-(6-Chloro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2387355.png)
![({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B2387357.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2387359.png)
![N-(2,4-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2387360.png)


